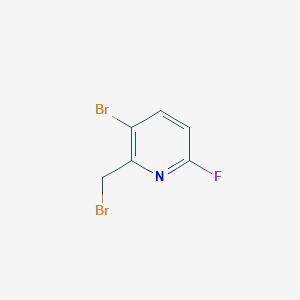

3-溴-2-(溴甲基)-6-氟吡啶

描述

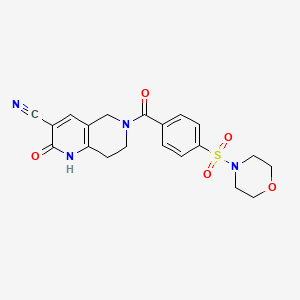

3-Bromo-2-(bromomethyl)-6-fluoropyridine is an organic compound. It acts as an organic building block for the preparation of beta-substituted acrylates .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Bromo-2-(bromomethyl)propionic acid has been used in the preparation of t-butyl 2-(phenylthiomethyl)propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various methods. For example, the molecular structures of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules have been optimized using both DFT and HF methods .Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . A brominated alcohol, such as 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL, can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, 3-Bromo-2-(bromomethyl)propionic acid is an off-white to brown crystalline powder .科学研究应用

络合物合成和表征

- Abdel-Wadood 等人(2014 年)展示了在合成噻吩并[3,2-c]喹啉和吡咯并[3,2-c]喹啉体系等复杂结构中使用 3-溴-2-(溴甲基)-6-氟吡啶。这些化合物通过元素分析和光谱(IR、1H NMR、13C NMR 和质谱)表征,并对各种细菌菌株表现出显着的抗菌活性,其中化合物 5 表现出显着的抗真菌活性 Abdel-Wadood 等人,2014 年。

化学转化和金属化研究

- Marsais 和 Quéguiner(1983 年)专注于 π 缺陷杂环化合物的金属化,强调了该领域的重大进展。他们对 3-氟吡啶金属化的区域选择性进行了详细研究,揭示了不同条件如何指导强碱在不同位置进行亲核攻击,从而合成出多种二取代吡啶 Marsais 和 Quéguiner,1983 年。

药理学表征和潜在治疗应用

- 合成的类黄酮衍生物(如 6-溴-3'-硝基黄酮)已被研究其识别苯二氮卓受体和表现出抗焦虑样作用的潜力。Wolfman 等人(1998 年)表征了这些化合物的药理特性,表明它们与传统药物相比具有最小的副作用,具有作为治疗剂的潜力 Wolfman 等人,1998 年。

分析和结构研究

- Ezra 等人(2005 年)研究了 3-溴-2,2-双(溴甲基)丙醇在碱性条件下的化学转化,深入了解了其分解的机理和动力学。这项研究有助于了解此类化合物的稳定性和环境影响 Ezra 等人,2005 年。

放射性配体和显像剂的合成

- 已对 5-[76Br]溴-2'-氟-2'-脱氧尿苷 (BFU) 作为增殖标记物使用 PET 显像进行了合成和验证研究。陆等人(2000 年)评估了该化合物在大鼠中的摄取、DNA 掺入和排泄调节,表明其在医学影像和诊断中的潜力 陆等人,2000 年。

作用机制

The allylic bromination with NBS occurs as a radical chain reaction. The mechanism starts with the formation of a small amount of bromine radical which then abstracts an allylic hydrogen to form an allylic radical and HBr. The HBr can then react with NBS to form the Br2 required for the reaction. The allylic radical then abstracts a bromine atom from Br2 to form the allyl halide product and a bromine radical .

安全和危害

未来方向

属性

IUPAC Name |

3-bromo-2-(bromomethyl)-6-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDZJPMBBZRKCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate](/img/structure/B2474083.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2474085.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2474091.png)

![3-methoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2474097.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide](/img/structure/B2474099.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2474102.png)